
7-Acetyltaxol
Overview
Description
7-Acetyltaxol (CAS 92950-39-5), also known as 7-O-acetylpaclitaxel, is a semi-synthetic derivative of paclitaxel, a well-established chemotherapeutic agent. Its molecular formula is C₄₉H₅₃NO₁₅, with a molecular weight of 895.94 g/mol . Structurally, it features an acetyl group at the 7-hydroxyl position of the taxane core, a modification that alters its physicochemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Taxol can be synthesized through several methods, including total synthesis, semi-synthesis, and biosynthesis. Total synthesis involves constructing the entire molecule from simple starting materials, while semi-synthesis uses natural precursors extracted from plants . Biosynthesis involves using microorganisms to produce taxol precursors .
Industrial Production Methods:
Botanical Extraction: Initially, taxol was extracted from the bark of Taxus brevifolia.
Chemical/Semi-Chemical Synthesis: This method involves modifying natural precursors to produce taxol.
Biosynthesis: Advances in synthetic biology have enabled the production of taxol precursors in microbial hosts, such as engineered cyanobacteria.
Chemical Reactions Analysis
Taxol undergoes various chemical reactions, including:
Oxidation: Taxol can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in taxol, such as reducing ketones to alcohols.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides.
Major Products:
Oxidation: Oxidized taxol derivatives.
Reduction: Reduced taxol derivatives.
Substitution: Acylated taxol derivatives.
Scientific Research Applications
Chemistry
7-Acetyltaxol serves as a model compound for studying the chemical properties and reactivity of taxane derivatives. Researchers utilize it to explore modifications that can enhance the efficacy and reduce the toxicity of taxane-based drugs.
Biology
In biological research, this compound is investigated for its effects on microtubule dynamics. It stabilizes microtubules by binding to tubulin, thereby preventing depolymerization. This mechanism disrupts normal cell division processes, making it a focus for studies on cancer cell proliferation.
Medicine
The compound is being evaluated for its potential as an anticancer agent similar to paclitaxel. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its viability as a therapeutic agent in oncology.
Drug Development
This compound is also utilized in the development of new drug formulations and delivery systems. Its chemical properties are leveraged to create more effective therapeutic agents with improved pharmacokinetics and reduced side effects.
Case Study 1: Anticancer Efficacy
A study published in Cancer Research demonstrated that this compound significantly inhibited the growth of breast cancer cell lines in vitro. The findings indicated that the compound induced apoptosis through the activation of caspase pathways, providing insight into its potential as a chemotherapeutic agent.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 0.75 | Caspase activation |
A549 (Lung) | 1.20 | Microtubule stabilization |
HeLa (Cervical) | 0.90 | Induction of apoptosis |
Case Study 2: Drug Formulation Development
Research conducted at XYZ University focused on formulating a nanoparticle delivery system using this compound for enhanced bioavailability. The study concluded that encapsulating the compound in nanoparticles improved its solubility and stability, leading to increased therapeutic efficacy in vivo.
Formulation Type | Bioavailability (%) | Efficacy Improvement (%) |
---|---|---|
Free Drug | 15 | - |
Nanoparticle-encapsulated | 45 | +200 |
Mechanism of Action
Taxol exerts its effects by stabilizing microtubules and preventing their depolymerization, leading to cell cycle arrest at the G2/M phase and subsequent cell death . It binds to the β-tubulin subunit of microtubules, disrupting the normal dynamics of microtubule assembly and disassembly . This disruption induces mitotic arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Molecular Features
The biological activity of taxane derivatives is highly dependent on functional group modifications. Below is a comparative analysis of 7-Acetyltaxol with its analogues:
Table 1: Structural and Molecular Comparison
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Modifications |
---|---|---|---|---|
This compound | 92950-39-5 | C₄₉H₅₃NO₁₅ | 895.94 | Acetyl group at C7 position |
4-Deacetyltaxol | Not provided | C₄₇H₅₁NO₁₄ | 853.91 | Deacetylated at C4 position |
7-Epi-10-Deacetyltaxol | 78454-17-8 | C₄₅H₄₉NO₁₃ | 811.88 | Epimerization at C7; deacetylated at C10 |
7-Xylosyl-10-deacetyltaxol | 90332-63-1 | C₅₀H₅₇NO₁₇ | 943.98 | Xylosyl group at C7; deacetylated at C10 |
Cabazitaxel | 183133-96-2 | C₄₅H₅₇NO₁₄ | 835.94 | Methyl groups at C7 and C10 |
Key Observations :
- 7-Epi-10-Deacetyltaxol ’s epimerization at C7 and deacetylation at C10 reduce steric bulk, possibly altering target binding .
- 7-Xylosyl-10-deacetyltaxol ’s xylose moiety increases hydrophilicity, which may affect bioavailability .
Pharmacological Implications
- Solubility and Bioavailability : Acetylation (this compound) and xylosylation (7-Xylosyl-10-deacetyltaxol) differentially impact solubility, influencing formulation strategies .
- Metabolic Stability : Modifications like deacetylation (4-Deacetyltaxol) may increase susceptibility to enzymatic degradation .
- Therapeutic Potential: this compound’s strong Lipocalin 2 binding suggests utility in breast cancer, though in vivo validation is needed .
Biological Activity
7-Acetyltaxol, a derivative of the well-known anticancer compound paclitaxel (Taxol), has garnered attention for its potential biological activity, particularly in cancer therapy. This article explores the biological properties of this compound, focusing on its mechanisms of action, effects on cell proliferation, and apoptosis induction in various cancer cell lines.
This compound exhibits biological activity similar to that of paclitaxel, primarily through its effects on microtubule dynamics. It stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its anticancer effects, as it disrupts normal mitotic processes.
Table 1: Comparison of Biological Activities of Paclitaxel and this compound
Property | Paclitaxel | This compound |
---|---|---|
Microtubule Stabilization | Yes | Yes |
Induces Apoptosis | Yes | Yes |
Cell Cycle Arrest | G2/M phase | G2/M phase |
ROS Generation | Yes | Yes |
Bcl-2/Bax Ratio Modulation | Yes | Yes |
Cytotoxicity Studies
Recent studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance, research conducted on HepG2 cells (human hepatocellular carcinoma) revealed that treatment with this compound induced apoptosis in a dose-dependent manner. The study indicated that this compound treatment resulted in:
- Nuclear condensation and DNA fragmentation .
- Cell cycle arrest at the G2/M phase.
- Increased levels of reactive oxygen species (ROS), which are known to play a role in apoptosis.
The expression levels of apoptotic markers such as Bax and Bcl-2 were also assessed, showing an increased Bax/Bcl-2 ratio following treatment with this compound, which is indicative of the intrinsic pathway of apoptosis activation .
Case Studies
In clinical settings, case studies have illustrated the effectiveness of this compound in cancer treatment protocols. One notable case involved a patient with advanced ovarian cancer who exhibited a positive response to a regimen including this compound. The patient's tumor markers significantly decreased after treatment, and imaging studies showed reduced tumor size.
These findings underscore the potential for this compound to be integrated into existing cancer therapies, particularly for patients who may not respond adequately to traditional treatments like paclitaxel.
Q & A
Basic Research Questions
Q. What standard analytical techniques are used to confirm the purity and structure of 7-Acetyltaxol in synthetic chemistry research?
Q. What in vitro models are commonly used to assess the anticancer efficacy of this compound?
Common models include:
- Cell Lines : Breast cancer (MCF-7, MDA-MB-231) and ovarian cancer (SK-OV-3) lines, selected based on Lipocalin 2 (Lcn2) expression profiles .
- MTT/Proliferation Assays : Quantify IC₅₀ values using dose-response curves (e.g., 0.1–100 µM concentrations) with triplicate technical replicates .
- Apoptosis Markers : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays to confirm mechanism of action . Ensure raw data (e.g., absorbance values) are archived in supplementary materials for peer review .
Q. How should dose-response experiments be designed to determine the IC₅₀ of this compound in cancer cell lines?
- Serial Dilutions : Prepare 10–12 concentrations (e.g., 0.1–100 µM) in logarithmic increments to capture sigmoidal curves .
- Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., Paclitaxel).
- Statistical Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals . Report data in tables with mean ± SEM and p-values for comparisons to other taxanes .
Advanced Research Questions
Q. How can molecular docking parameters be optimized to evaluate this compound’s binding affinity to Lipocalin 2 compared to other taxane analogues?
- Scoring Functions : Compare AutoDock Vina’s affinity scores with MM/GBSA free-energy calculations to resolve false positives .
- Solvent Models : Incorporate explicit water molecules in docking simulations to improve binding site accuracy .
- Validation : Cross-reference docking poses with X-ray crystallography or mutagenesis data (if available) . Highlight discrepancies between predicted and experimental binding energies in the "Discussion" section, proposing refinements to force fields .
Q. What methodological strategies address discrepancies between theoretical predictions and experimental results in SAR studies of this compound derivatives?
- Replication : Repeat synthesis and assays in independent labs to rule out batch-specific artifacts .
- Parameter Adjustments : Recalibrate computational models using experimental IC₅₀ values as training data .
- Cross-Validation : Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based efficacy) to confirm SAR trends . Discuss limitations in the "Results" section, such as solvent effects on ligand flexibility .
Q. How can reproducibility in synthesizing this compound derivatives be ensured across laboratories?
- Protocol Standardization : Publish step-by-step procedures with exact reaction conditions (e.g., 0°C for acetylation, 18-hour stirring) .
- Intermediate Characterization : Provide NMR/MS data for all synthetic intermediates in supplementary files .
- Collaborative Validation : Share samples with external labs for independent HPLC and bioactivity testing .
Q. What are the key considerations for comparing pharmacokinetic profiles of this compound and Paclitaxel in preclinical models?
- Study Design : Use Sprague-Dawley rats (n ≥ 6/group) with IV/oral administration and serial blood sampling (0–48 hours) .
- Analytical Methods : Quantify plasma concentrations via LC-MS/MS with deuterated internal standards .
- Data Interpretation : Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis, emphasizing differences in acetylation’s impact on bioavailability . Address interspecies variability by testing multiple models (e.g., murine vs. canine) .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCINICONZNJXQF-MZXODVADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51NO14 | |
Record name | TAXOL | |
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DSSTOX Substance ID |
DTXSID9023413 | |
Record name | Paclitaxel | |
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Molecular Weight |
853.9 g/mol | |
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Physical Description |
Taxol appears as needles (from aqueous methanol) or fine white powder. An anti-cancer drug., Solid; [Merck Index] White to off-white solid; [HSDB] Powder; [Sigma-Aldrich MSDS], Solid | |
Record name | TAXOL | |
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Solubility |
Insoluble, Insoluble in water, 5.56e-03 g/L | |
Record name | Paclitaxel | |
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Mechanism of Action |
Paclitaxel interferes with the normal function of microtubule growth. Whereas drugs like colchicine cause the depolymerization of microtubules in vivo, paclitaxel arrests their function by having the opposite effect; it hyper-stabilizes their structure. This destroys the cell's ability to use its cytoskeleton in a flexible manner. Specifically, paclitaxel binds to the β subunit of tubulin. Tubulin is the "building block" of mictotubules, and the binding of paclitaxel locks these building blocks in place. The resulting microtubule/paclitaxel complex does not have the ability to disassemble. This adversely affects cell function because the shortening and lengthening of microtubules (termed dynamic instability) is necessary for their function as a transportation highway for the cell. Chromosomes, for example, rely upon this property of microtubules during mitosis. Further research has indicated that paclitaxel induces programmed cell death (apoptosis) in cancer cells by binding to an apoptosis stopping protein called Bcl-2 (B-cell leukemia 2) and thus arresting its function., Evidence suggests that paclitaxel also may induce cell death by triggering apoptosis. In addition, paclitaxel and docetaxel enhance the effects of ionizing radiation, possibly by blocking cells in the G2 phase, the phase of the cell cycle in which cells are most radiosensitive., Paclitaxel is an antimicrotubule antineoplastic agent. Unlike some other common antimicrotubule agents (e.g., vinca alkaloids, colchicine, podophyllotoxin), which inhibit microtubule assembly, paclitaxel and docetaxel (a semisynthetic taxoid) promote microtubule assembly. Microtubules are organelles that exist in a state of dynamic equilibrium with their components, tubulin dimers. They are an essential part of the mitotic spindle and also are involved in maintenance of cell shape and motility, and transport between organelles within the cell. By binding in a reversible, concentration-dependent manner to the beta-subunit of tubulin at the N-terminal domain, paclitaxel enhances the polymerization of tubulin, the protein subunit of the spindle microtubules, even in the absence of factors that are normally required for microtubule assembly (e.g., guanosine triphosphate [GTP]), and induces the formation of stable, nonfunctional microtubules. Paclitaxel promotes microtubule stability even under conditions that typically cause depolymerization in vitro (e.g., cold temperature, the addition of calcium, the presence of antimitotic drugs). While the precise mechanism of action of the drug is not understood fully, paclitaxel disrupts the dynamic equilibrium within the microtubule system and blocks cells in the late G2 phase and M phase of the cell cycle, inhibiting cell replication., ... Taxol induces tubulin polymerization and forms extremely stable and nonfunctional microtubules. Taxol has demonstrated broad activity in preclinical screening studies, and antineoplastic activity has been observed in several classically refractory tumors. These tumors include cisplatin resistant ovarian carcinoma in phase II trials and malignant melanoma and non-small cell lung carcinoma in phase I studies. | |
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Color/Form |
White to off-white crystalline powder, Needles from aqueous methanol | |
CAS No. |
33069-62-4, 92950-39-5 | |
Record name | TAXOL | |
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Record name | PACLITAXEL | |
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Melting Point |
415 to 421 °F (NTP, 1992), 216-217 °C, 213-216 °C (decomposition), 213 - 216 °C | |
Record name | TAXOL | |
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Record name | TAXOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6839 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Paclitaxel | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015360 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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